(2E)-2-cyano-N-(2-methyl-5-nitrophenyl)-3-(pyridin-3-yl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE is an organic compound with a complex structure that includes cyano, nitro, and pyridyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base such as piperidine.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Pyridyl Group Addition: The pyridyl group can be introduced via a Suzuki coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amide derivatives.
Scientific Research Applications
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro and cyano groups can participate in electron transfer reactions, while the pyridyl group can form coordination complexes with metal ions. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(2-PYRIDYL)-2-PROPENAMIDE: Similar structure but with a different position of the pyridyl group.
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE: Similar structure but with a different position of the pyridyl group.
Uniqueness
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C16H12N4O3 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2-methyl-5-nitrophenyl)-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C16H12N4O3/c1-11-4-5-14(20(22)23)8-15(11)19-16(21)13(9-17)7-12-3-2-6-18-10-12/h2-8,10H,1H3,(H,19,21)/b13-7+ |
InChI Key |
XYEQRAWDELHHJF-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CN=CC=C2)/C#N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CN=CC=C2)C#N |
Origin of Product |
United States |
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